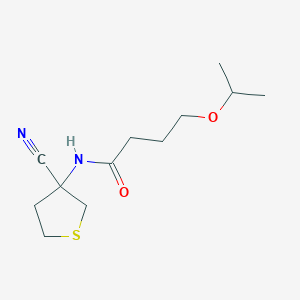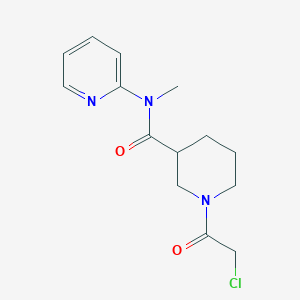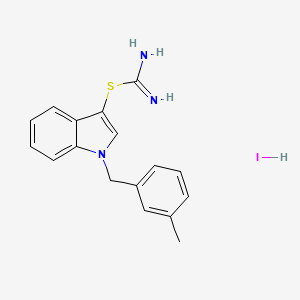![molecular formula C18H17N3O4S2 B2405587 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 865180-44-5](/img/structure/B2405587.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide” is a chemical compound with a unique structure . It is used in scientific research due to its diverse applications, including drug development, material synthesis, and biological studies.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains an allyl group (prop-2-en-1-yl), a sulfamoyl group (SO2NH2), and a phenoxyacetamide group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.5 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 401.0165114 g/mol, and its monoisotopic mass is also 401.0165114 g/mol . The compound has a complexity of 716 and a topological polar surface area of 127 Ų .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds, including derivatives of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide. These compounds exhibited promising results as antimicrobial agents, highlighting their potential in combating bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Hypoglycemic and Hypolipidemic Activity
Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized novel thiazolidinedione derivatives, demonstrating significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models. This indicates potential applications in treating type-2 diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anti-inflammatory Activity
Research by Golota et al. (2015) focused on designing non-steroidal anti-inflammatory drugs (NSAIDs) using the thiazolidinone structure. They discovered that compounds synthesized from this structure exhibited anti-exudative activity, suggesting potential use in inflammation management (Golota et al., 2015).
Anticancer Properties
Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds with promising properties for photodynamic cancer therapy. These compounds showed high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Analgesic Properties
A study by Demchenko et al. (2018) synthesized derivatives of thiazole compounds and evaluated their analgesic properties. The study indicated a moderate analgesic effect, suggesting potential for pain management applications (Demchenko et al., 2018).
Olefin Metathesis Catalysts
Vougioukalakis and Grubbs (2008) researched ruthenium-based olefin metathesis catalysts with thiazole-2-ylidene ligands. These complexes efficiently promoted various olefin metathesis reactions, highlighting their importance in chemical synthesis (Vougioukalakis & Grubbs, 2008).
Propiedades
IUPAC Name |
2-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H2,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDMGHBJXMCHMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)

![(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2405513.png)


![8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2405516.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)

